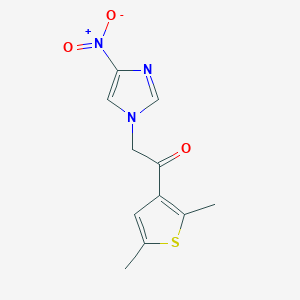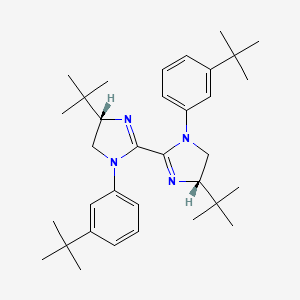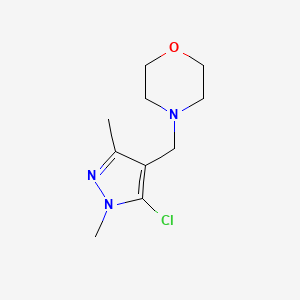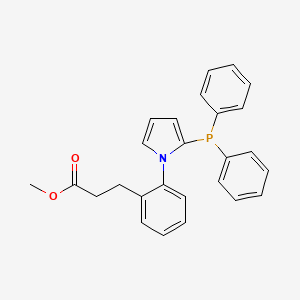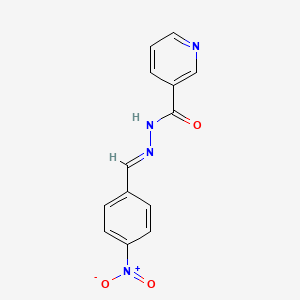
Nicotinic acid (4-nitro-benzylidene)-hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nicotinic acid (4-nitro-benzylidene)-hydrazide is a chemical compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of nicotinic acid (4-nitro-benzylidene)-hydrazide typically involves the condensation reaction between nicotinic acid hydrazide and 4-nitrobenzaldehyde. The reaction is usually carried out in a solvent such as methanol, with the addition of a few drops of glacial acetic acid to catalyze the reaction. The mixture is refluxed for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Nicotinic acid (4-nitro-benzylidene)-hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
Oxidation: Formation of nitro-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted hydrazides.
Wissenschaftliche Forschungsanwendungen
Nicotinic acid (4-nitro-benzylidene)-hydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Exhibits antioxidant and antihemolytic activities, making it useful in biological studies.
Medicine: Potential therapeutic applications due to its antimicrobial and anticancer properties.
Industry: Used in the synthesis of various organic compounds and as a corrosion inhibitor.
Wirkmechanismus
The mechanism of action of nicotinic acid (4-nitro-benzylidene)-hydrazide involves its interaction with biological molecules. The compound can act as an antioxidant by scavenging free radicals, thereby protecting cells from oxidative damage. It can also inhibit the growth of microorganisms by interfering with their metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nicotinic acid (4-nitro-benzylidene)-pyridin-3-ylmethyl amine: Similar in structure and exhibits antioxidant activity.
4-Nitrobenzylidene naphthalen-1-amine: Known for its antimicrobial and anticancer properties.
4-Nitrobenzylidene amino-antipyrine: Used as a corrosion inhibitor and exhibits similar chemical reactivity.
Uniqueness
Nicotinic acid (4-nitro-benzylidene)-hydrazide is unique due to its specific combination of nicotinic acid and 4-nitrobenzaldehyde, which imparts distinct chemical and biological properties. Its ability to form stable Schiff bases and metal complexes makes it valuable in coordination chemistry and various industrial applications.
Eigenschaften
Molekularformel |
C13H10N4O3 |
|---|---|
Molekulargewicht |
270.24 g/mol |
IUPAC-Name |
N-[(E)-(4-nitrophenyl)methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C13H10N4O3/c18-13(11-2-1-7-14-9-11)16-15-8-10-3-5-12(6-4-10)17(19)20/h1-9H,(H,16,18)/b15-8+ |
InChI-Schlüssel |
QCTXRCZHQGETGX-OVCLIPMQSA-N |
Isomerische SMILES |
C1=CC(=CN=C1)C(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CN=C1)C(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-] |
Löslichkeit |
7.9 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


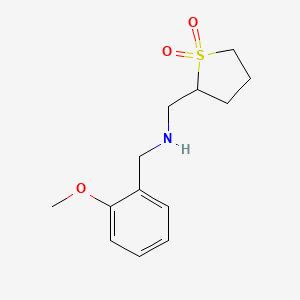
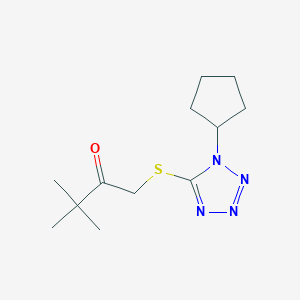
![4-[(2E)-2-(2-bromobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N,N-diphenyl-1,3,5-triazin-2-amine](/img/structure/B14915451.png)

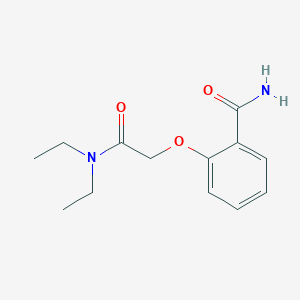
![2-(7-Methoxy-1-methyl-9H-pyrido[3,4-b]indol-9-yl)ethan-1-amine](/img/structure/B14915467.png)


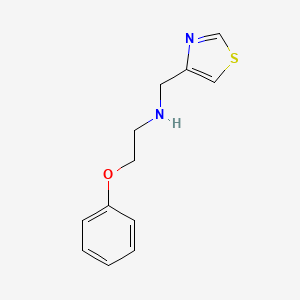
![(5-Bromofuran-2-yl)(2,3-dihydro-4h-benzo[b][1,4]thiazin-4-yl)methanone](/img/structure/B14915498.png)
